6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine
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Overview
Description
6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure with multiple functional groups, including cyclopropyl, fluoro, pyrimidinyl, and piperidinyl moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the fluoro groups: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Piperidine ring formation: The piperidine ring can be constructed through a cyclization reaction involving appropriate amines and aldehydes.
Chemical Reactions Analysis
6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or pyrimidine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer and infectious diseases.
Pharmaceuticals: It can be used as a building block for synthesizing pharmaceutical compounds with improved efficacy and reduced side effects.
Materials Science: The compound’s chemical properties make it suitable for developing advanced materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine can be compared with similar compounds such as:
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound shares the cyclopropyl and fluoro groups but differs in its core structure and functional groups.
Fluoroquinolonic acid: Another compound with a fluoro group, used as an intermediate in the synthesis of antibacterial drugs.
Properties
Molecular Formula |
C21H28F2N6 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[[1-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C21H28F2N6/c1-13(2)18-16(22)21(27-11-24-18)29-8-6-14(7-9-29)10-28(3)20-17(23)19(15-4-5-15)25-12-26-20/h11-15H,4-10H2,1-3H3 |
InChI Key |
LTRLCXROHRCRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C4CC4)F |
Origin of Product |
United States |
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